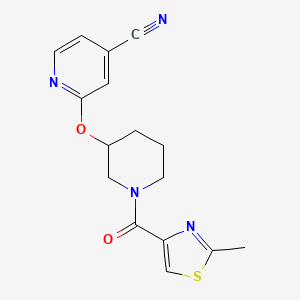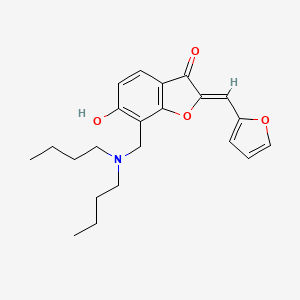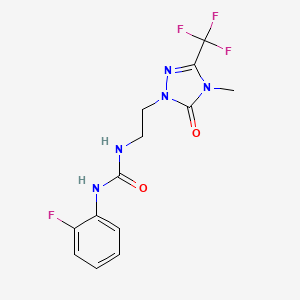
1-(2-fluorophenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorophenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea is a synthetic organic compound characterized by its complex structure, which includes a fluorophenyl group, a urea linkage, and a triazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea typically involves multiple steps:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a suitable carbonyl compound. For instance, 4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5(4H)-one can be prepared by reacting 4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole with an oxidizing agent.
-
Attachment of the Ethyl Linker: : The triazole derivative is then reacted with an ethyl halide under basic conditions to introduce the ethyl linker, forming 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethane.
-
Urea Formation: : The final step involves the reaction of the ethyl-linked triazole with 2-fluoroaniline and a suitable isocyanate to form the urea linkage, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
化学反应分析
Types of Reactions
1-(2-fluorophenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under strong oxidizing conditions, potentially leading to ring cleavage or modification of the methyl group.
Reduction: The carbonyl group in the triazole ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially at the ortho and para positions relative to the fluorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation Products: Modified triazole derivatives, potentially with altered biological activity.
Reduction Products: Hydroxylated triazole derivatives.
Substitution Products: Various substituted fluorophenyl derivatives.
科学研究应用
1-(2-fluorophenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound’s interactions with various enzymes and receptors are studied to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
作用机制
The mechanism of action of 1-(2-fluorophenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the triazole ring are key structural features that facilitate binding to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or neuroprotective actions.
相似化合物的比较
Similar Compounds
1-(2-fluorophenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.
1-(2-chlorophenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group and the specific triazole ring structure in 1-(2-fluorophenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea imparts unique chemical and biological properties. These features can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile, making it a valuable compound for further research and development.
属性
IUPAC Name |
1-(2-fluorophenyl)-3-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F4N5O2/c1-21-10(13(15,16)17)20-22(12(21)24)7-6-18-11(23)19-9-5-3-2-4-8(9)14/h2-5H,6-7H2,1H3,(H2,18,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYUURCCTVRBIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)NC2=CC=CC=C2F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F4N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
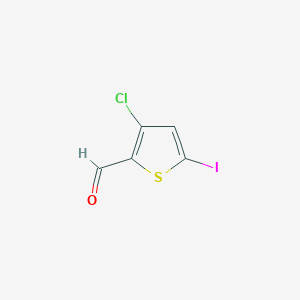

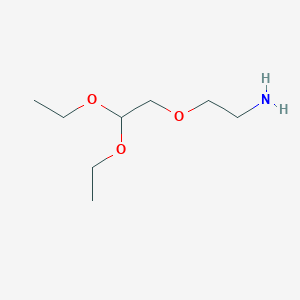
![5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380924.png)
![(4-benzylpiperazin-1-yl)(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B2380926.png)
![6-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2380927.png)
![3-(2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2380929.png)
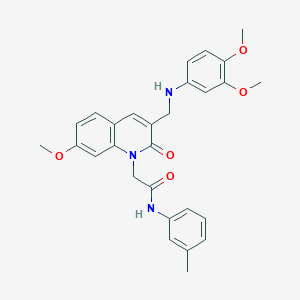
![7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2380931.png)
![3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2380932.png)
![3-(4-chlorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380935.png)
![N-[2-[(1-Aminocyclohexyl)methylamino]-2-oxoethyl]-4-methylbenzamide;hydrochloride](/img/structure/B2380937.png)
